



## Protocol for Using Cilastatin in Cisplatin-Induced Nephrotoxicity Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cilastatin (sodium)	
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## **Application Notes**

Cisplatin is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe nephrotoxicity.[1] This side effect is primarily due to the accumulation of cisplatin in the proximal tubular cells of the kidneys, leading to cellular damage, inflammation, and apoptosis.[2][3] Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), has emerged as a promising agent to mitigate cisplatin-induced kidney injury.[4][5]

Cilastatin's protective mechanism is multifaceted. By inhibiting DHP-I on the brush border of proximal tubular cells, it is thought to reduce the uptake and accumulation of cisplatin within these cells.[6][7] This action, in turn, attenuates a cascade of detrimental downstream effects. Key among these is the inhibition of the Fas/Fas ligand (FasL)-mediated extrinsic apoptosis pathway, a critical driver of cisplatin-induced cell death.[2] Furthermore, cilastatin has been shown to reduce oxidative stress, inflammation, and the activation of pro-inflammatory signaling pathways such as nuclear factor- $\kappa$ B (NF- $\kappa$ B) and tumor necrosis factor- $\alpha$  (TNF $\alpha$ ).[8] Importantly, studies have indicated that cilastatin's nephroprotective effects do not compromise the antitumor efficacy of cisplatin.[3][5][9]

These application notes provide a comprehensive protocol for utilizing cilastatin in preclinical models of cisplatin-induced nephrotoxicity, offering a valuable tool for researchers investigating kidney injury and developing novel therapeutic strategies.



# Experimental Protocols In Vivo Model: Cisplatin-Induced Nephrotoxicity in Rodents

This protocol describes the induction of acute kidney injury (AKI) using cisplatin in rats or mice and the co-administration of cilastatin for nephroprotection.

#### Materials:

- Cisplatin (cis-diamminedichloroplatinum(II))
- Cilastatin sodium salt
- Sterile saline (0.9% NaCl)
- Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)[8][10]
- Animal handling and restraint equipment
- Syringes and needles for intraperitoneal (i.p.) injection
- Metabolic cages for urine collection
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
- Analytical equipment for measuring serum creatinine and blood urea nitrogen (BUN)

#### Procedure:

- Animal Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to food and water.[10]
- Grouping: Randomly divide the animals into four groups (n=6-8 per group):
  - Control Group: Receives saline i.p.
  - o Cilastatin Control Group: Receives cilastatin i.p.



- Cisplatin Group: Receives a single dose of cisplatin i.p.
- Cisplatin + Cilastatin Group: Receives cilastatin i.p. followed by a single dose of cisplatin i.p.

#### Drug Preparation:

- Dissolve cisplatin in sterile saline to a final concentration of 1 mg/mL. The dosage for inducing nephrotoxicity can range from a single high dose (e.g., 20-25 mg/kg for mice, 5-7 mg/kg for rats) to repeated lower doses.[5][11]
- Dissolve cilastatin sodium salt in sterile saline. A common dosage is 75 mg/kg administered every 12 hours in rats.[5]

#### Administration:

- For the Cisplatin + Cilastatin group, administer cilastatin i.p. 30 minutes to 1 hour before the cisplatin injection.[12]
- Administer a single i.p. injection of cisplatin to the Cisplatin and Cisplatin + Cilastatin groups.
- Administer equivalent volumes of saline to the Control and Cilastatin Control groups.

#### Monitoring and Sample Collection:

- Monitor animal body weight daily.
- House animals in metabolic cages for 24-hour urine collection at baseline and specified time points post-injection (e.g., 24, 48, 72 hours).
- Collect blood samples via tail vein or cardiac puncture at the end of the study (typically 3-5 days after cisplatin injection).[8][12]

#### Endpoint Analysis:

 Renal Function: Measure serum creatinine and BUN levels. Calculate the glomerular filtration rate (GFR) if feasible.[3][8]



- Kidney Injury Markers: Measure urinary or tissue levels of kidney injury molecule-1 (KIM-1).[8]
- Histopathology: Harvest the kidneys, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular damage.
- Molecular Analysis: Process kidney tissue for analysis of apoptotic markers (e.g., caspase-3, Bax/Bcl-2 ratio), inflammatory cytokines (e.g., TNFα, IL-6), and oxidative stress markers.[3][8]

### **Data Presentation**

Table 1: Effects of Cilastatin on Renal Function Parameters in a Rat Model of Cisplatin-Induced Nephrotoxicity

Group	Serum Creatinine (mg/dL)	Blood Urea Nitrogen (BUN) (mg/dL)	Glomerular Filtration Rate (GFR) (mL/min)
Control	0.5 ± 0.1	20 ± 3	1.2 ± 0.2
Cilastatin	0.6 ± 0.1	22 ± 4	1.1 ± 0.2
Cisplatin	2.8 ± 0.5	150 ± 20	0.3 ± 0.1*
Cisplatin + Cilastatin	1.2 ± 0.3#	70 ± 15#	0.8 ± 0.2#

<sup>\*</sup>Data are presented as mean  $\pm$  SD. \*p < 0.05 compared to the Control group. #p < 0.05 compared to the Cisplatin group. Data are representative values compiled from multiple sources.[3][8][13]

Table 2: Effects of Cilastatin on Markers of Kidney Injury and Inflammation

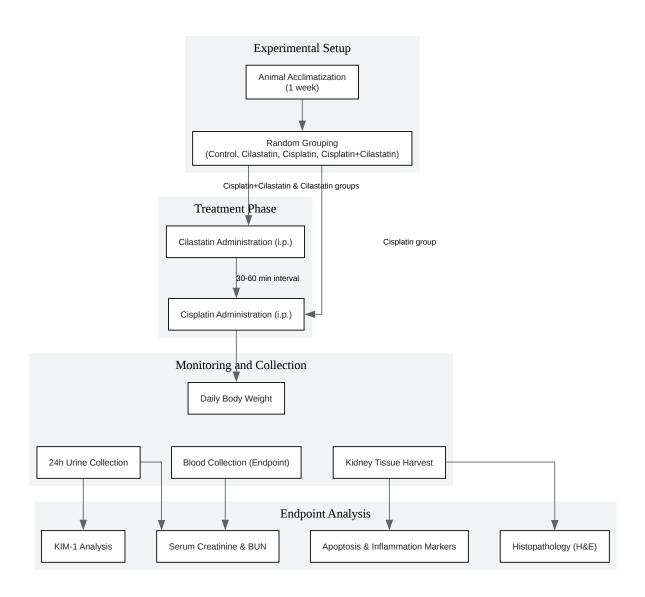


Group	Kidney Injury Molecule-1 (KIM-1) (relative expression)	Renal TNFα (pg/mg protein)	Renal NF-ĸB Activation (relative units)
Control	1.0 ± 0.2	50 ± 10	1.0 ± 0.3
Cilastatin	1.1 ± 0.3	55 ± 12	1.2 ± 0.4
Cisplatin	8.5 ± 1.5	250 ± 40	5.0 ± 1.0*
Cisplatin + Cilastatin	3.2 ± 0.8#	120 ± 25#	2.5 ± 0.7#

<sup>\*</sup>Data are presented as mean  $\pm$  SD. \*p < 0.05 compared to the Control group. #p < 0.05 compared to the Cisplatin group. Data are representative values compiled from multiple sources.[8]

## **Mandatory Visualization**

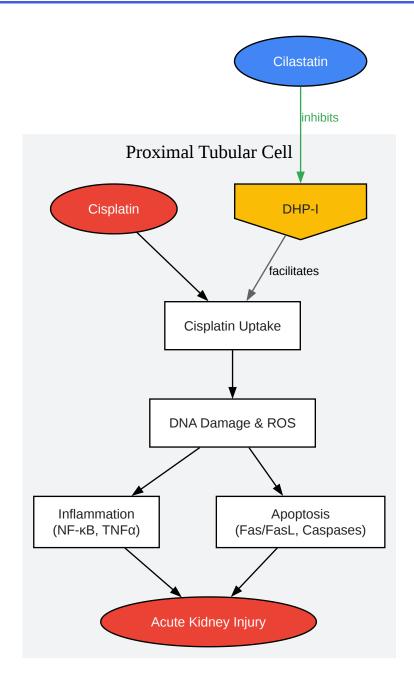




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Experimental workflow for the in vivo model.





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Cisplatin-induced nephrotoxicity signaling pathway.

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